3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide: Structural Utility and Synthetic Protocols
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide: Structural Utility and Synthetic Protocols
Topic: 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide: A Technical Monograph on Scaffold Utility and Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.[1][2]
[1][2]
Executive Summary
In the landscape of modern drug discovery, the 1,2,4-oxadiazole ring system represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide focuses on 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (CAS: 1119449-54-5), a distinct chemotype combining a polar benzamide headgroup with a basic propylamino tail, linked by a metabolically stable oxadiazole core.[1][2]
This molecule acts as a critical chemical probe, offering bioisosteric equivalence to esters and amides while improving metabolic stability and membrane permeability.[1][2] This guide details its chemical architecture, synthetic pathways, and application in Structure-Activity Relationship (SAR) campaigns.[1][2]
Chemical Architecture & Pharmacophore Analysis[1][2][3]
The molecule is tripartite, designed to span specific binding pockets in GPCRs or metalloenzymes (e.g., HDACs).[1][2]
-
The Core (1,2,4-Oxadiazole): Acts as a planar, aromatic linker.[1][2] It is a bioisostere for amide bonds (
) and esters ( ), offering improved hydrolytic stability and altered hydrogen-bonding potential.[1][2] -
The Headgroup (3-Benzamide): Provides a rigid aromatic anchor with a primary amide capable of dual H-bond donor/acceptor interactions (e.g., with backbone carbonyls or Ser/Thr side chains).[1][2]
-
The Tail (Propylaminomethyl): A flexible aliphatic chain terminating in a secondary amine.[1][2] At physiological pH (7.4), this amine is likely protonated (cationic), facilitating ionic interactions with aspartate or glutamate residues in target proteins.[1][2]
1.1 Physicochemical Profile (Predicted)
| Property | Value (Approx.)[1][2] | Implication |
| Molecular Weight | 260.29 g/mol | Fragment-like; High ligand efficiency potential.[1][2] |
| cLogP | 1.2 – 1.8 | Good oral bioavailability; membrane permeable.[1][2] |
| TPSA | ~95 Ų | Balanced polarity for CNS or peripheral targeting.[1][2] |
| pKa (Basic) | ~9.2 (Amine) | Exists as a cation in cytosolic environments.[1][2] |
Synthetic Pathway: The Amidoxime Route[1][2]
The most robust synthesis for 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative .[1][2]
2.1 Retrosynthetic Analysis
The molecule is disconnected at the oxadiazole ring.[1][2]
-
Precursor A: 3-Cyanobenzamide (converted to the amidoxime).[1][2]
-
Precursor B: N-Propylglycine (or an activated equivalent like an ester or acid chloride).[1][2]
2.2 Reaction Mechanism Diagram
The following DOT diagram illustrates the convergent synthesis pathway.
Figure 1: Convergent synthetic pathway via the O-acyl amidoxime intermediate.
Experimental Protocols
3.1 Step 1: Synthesis of the Amidoxime
This step converts the nitrile group of 3-cyanobenzamide into a hydroxyamidine functionality.[1][2]
-
Reagents: 3-Cyanobenzamide (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (
, 1.2 eq).[1][2] -
Procedure:
3.2 Step 2: Coupling and Cyclization
This step constructs the 1,2,4-oxadiazole ring.[1][2] Note: The secondary amine (propylamino) must be protected (e.g., Boc) to prevent side reactions during coupling.[1][2]
-
Reagents: Amidoxime (from Step 1), N-Boc-N-propylglycine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIEA (2.0 eq).[1][2]
-
Procedure:
-
Activate N-Boc-N-propylglycine with EDC/HOBt in DMF for 30 mins.
-
Add the Amidoxime intermediate.[1][2] Stir at RT for 2 hours (formation of O-acyl amidoxime).
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours. This drives the dehydration to close the oxadiazole ring.[1][2]
-
Workup: Dilute with ethyl acetate, wash with brine/LiCl solution (to remove DMF). Dry organic layer over
.[1][2]
-
3.3 Step 3: Deprotection[1][2]
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1][2]
-
Procedure: Treat the Boc-protected intermediate with 20% TFA in DCM for 1 hour. Evaporate volatiles.[1][2] Neutralize with saturated
to obtain the free base or isolate as the TFA salt.[1][2]
Biological Applications & Signaling Context[1][2]
The 1,2,4-oxadiazole benzamide scaffold is highly versatile.[1][2] Based on structural homology to known agents (e.g., Ataluren, S1P1 agonists), this molecule is relevant in the following contexts:
-
Read-Through Therapy (Nonsense Mutations): Structurally similar to Ataluren (PTC124), this scaffold binds to the ribosome to promote the read-through of premature stop codons.[1][2]
-
GPCR Modulation (S1P1 / Muscarinic): The combination of a lipophilic aromatic core and a cationic tail is a classic pharmacophore for Class A GPCRs.[1][2]
-
Enzyme Inhibition: The benzamide moiety can act as a zinc-binding group (ZBG) in HDAC inhibition, while the oxadiazole acts as a surface recognition cap.[1][2]
4.1 Biological Workflow Diagram
The following diagram illustrates how this scaffold is evaluated in a drug discovery cascade.
Figure 2: Screening cascade for validating oxadiazole-based hits.
Quality Control & Characterization
To ensure scientific integrity, the synthesized compound must meet the following criteria before biological testing:
-
Purity: >95% by HPLC (UV detection at 254 nm).
-
Identity (NMR):
References
-
Biernacki, K., et al. (2020).[1][2][3] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals.[1][2][4][3] Available at: [Link][1][2]
-
Pace, A., & Pierro, P. (2009).[1][2] "The 1,2,4-Oxadiazole Ring: A Splendid Isostere." Organic & Biomolecular Chemistry. Available at: [Link]
-
Lentz, F., et al. (2018).[1][2] "Discovery of Acetylcholine Receptor Modulators." Journal of Medicinal Chemistry. Available at: [Link]
